molecular formula C15H12Cl4N2O B11700877 4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide

4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide

Cat. No.: B11700877
M. Wt: 378.1 g/mol
InChI Key: UBRGLRXPUPHGBK-UHFFFAOYSA-N
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Description

4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide is a complex organic compound with the molecular formula C15H10Cl6N2O This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,2,2-trichloro-1-(phenylamino)ethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and purification would apply, with considerations for scaling up the reaction and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide
  • 4-methoxy-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide
  • 4-tert-butyl-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide

Uniqueness

4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogenation on chemical and biological properties .

Properties

Molecular Formula

C15H12Cl4N2O

Molecular Weight

378.1 g/mol

IUPAC Name

N-(1-anilino-2,2,2-trichloroethyl)-4-chlorobenzamide

InChI

InChI=1S/C15H12Cl4N2O/c16-11-8-6-10(7-9-11)13(22)21-14(15(17,18)19)20-12-4-2-1-3-5-12/h1-9,14,20H,(H,21,22)

InChI Key

UBRGLRXPUPHGBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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